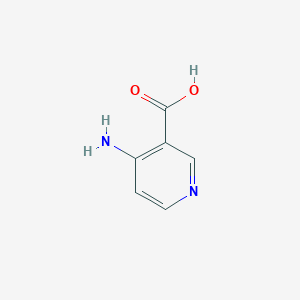

4-Aminonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBMUIXBJNMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313061 | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-65-7 | |

| Record name | 4-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINONICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminonicotinic acid CAS number and properties

An In-depth Technical Guide to 4-Aminonicotinic Acid

CAS Number: 7418-65-7

Introduction

This compound, also known as 4-amino-3-pyridinecarboxylic acid, is a pyridine (B92270) derivative that serves as a crucial synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its structural features make it a valuable building block for more complex bioactive molecules.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from cream to bright yellow.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 7418-65-7 | [1][3][4][5] |

| Molecular Formula | C₆H₆N₂O₂ | [1][3][4][5] |

| Molecular Weight | 138.12 g/mol | [4][6][7][8] |

| Appearance | Bright yellow crystal; Cream to yellow powder; White to light brown powder or crystals | [3][9] |

| Melting Point | 307-312 °C (with decomposition) | [3] |

| Boiling Point | 253.51 °C (rough estimate) | [3] |

| Solubility | Soluble in aqueous acid and base.[3][8][9] 2 mg/mL in PBS (pH 7.2).[1] 5.38 mg/mL in H₂O (with ultrasonic and warming).[6] | |

| pKa | 2.94 ± 0.10 (Predicted) | [3] |

| λmax | 261 nm | [1] |

Synthesis of this compound

A notable and scalable synthesis route for this compound starts from isoquinoline (B145761), involving a four-step process.[1] This method is highlighted for its use of readily available starting materials and high purity of the final product.[1]

Caption: Four-step synthesis of this compound from isoquinoline.

Experimental Protocol: Synthesis from Isoquinoline

The following is a representative experimental protocol based on the described four-step synthesis.[1]

Step 1: Oxidation of Isoquinoline

-

In a reaction vessel equipped with a stirrer and temperature control, prepare a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Slowly add isoquinoline to the acidic mixture while maintaining the temperature within a specified range.

-

After the addition is complete, heat the reaction mixture to drive the oxidation to completion.

-

Upon cooling, the product, 3,4-pyridinedicarboxylic acid, will precipitate.

-

Isolate the solid product by filtration, wash with a suitable solvent, and dry.

Step 2: Intramolecular Dehydration

-

Suspend the 3,4-pyridinedicarboxylic acid in acetic anhydride.

-

Heat the mixture to reflux to effect the dehydration to 3,4-pyridinedicarboxylic anhydride.

-

After the reaction is complete, cool the mixture and isolate the anhydride product, typically by filtration.

Step 3: Ammonolysis

-

Treat the 3,4-pyridinedicarboxylic anhydride with an ammonia (B1221849) source (e.g., aqueous ammonia).

-

The reaction opens the anhydride ring to form the corresponding amide-acid derivative.

-

Isolate the product from the reaction mixture.

Step 4: Hofmann Rearrangement

-

Subject the amide product from the previous step to a Hofmann rearrangement. This is typically achieved by treating the amide with a solution of bromine or N-bromosuccinimide in a strong base (e.g., sodium hydroxide).

-

This reaction introduces the amino group at the 4-position of the pyridine ring.

-

Acidify the reaction mixture to precipitate the final product, this compound.

-

Collect the solid by filtration, wash, and dry. The product can be further purified by recrystallization.

Biological Activity and Applications

This compound is primarily recognized as a key synthetic intermediate.[1] Its applications are diverse, spanning pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediate: It is a crucial building block for therapeutic agents targeting cardiovascular and cerebrovascular diseases.[10] It is also used in the synthesis of compounds for potential treatment of neurological disorders.[2]

-

Biochemical Research: This compound can be utilized as a substrate or inhibitor in studies related to NAD(P)H metabolism and the activity of associated enzymes.[6]

-

Synthetic Chemistry: It has been used in the preparation of 2-methyl-pyrido-oxazine.[3][4][8][9][11]

Caption: Role of this compound in the drug development pipeline.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound using reversed-phase HPLC.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of mobile phase or a solvent in which it is freely soluble). Dilute to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be controlled.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at its λmax of 261 nm.[1]

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The retention time and peak purity can be used to identify and quantify the compound.

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is used to confirm the structure by identifying the chemical shifts and coupling patterns of the aromatic protons.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group.

-

Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[7]

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description | References |

| H315 | Causes skin irritation | [7][12][13] |

| H319 | Causes serious eye irritation | [7][12][13] |

| H335 | May cause respiratory irritation | [12][13] |

References

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminonicotinic acid (IUPAC name: 4-aminopyridine-3-carboxylic acid), a key intermediate in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

Chemical Formula: C₆H₆N₂O₂

-

Molecular Weight: 138.12 g/mol [1]

-

CAS Number: 7418-65-7[1]

-

Appearance: White to light yellow or faint brown powder/crystals[1]

-

Melting Point: 307-312 °C[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-2 |

| ~8.2 | Doublet | 1H | H-6 |

| ~6.8 | Doublet | 1H | H-5 |

| ~6.5 | Broad Singlet | 2H | -NH₂ |

| ~11-13 | Broad Singlet | 1H | -COOH |

Note: Predicted values are based on the analysis of similar pyridine-based compounds. Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) NMR Data

The following predicted data was obtained for a sample in D₂O at 900 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 169.51 | C=O (Carboxylic Acid) |

| 155.15 | C-4 |

| 152.09 | C-2 |

| 140.04 | C-6 |

| 132.04 | C-3 |

| 108.77 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | N-H stretching (Amino group) |

| 3300-2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |

| ~1700-1680 | Strong | C=O stretching (Carboxylic acid) |

| ~1640-1600 | Medium | N-H bending (Amino group) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1300-1200 | Medium | C-N stretching (Aromatic amine) |

| ~900-675 | Medium-Strong | C-H bending (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

GC-MS Fragmentation Data

| m/z Ratio | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M-OH]⁺ |

| 93 | High | [M-COOH]⁺ |

| 66 | Moderate | [C₄H₄N]⁺ |

Experimental Protocols

This section outlines the detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

FT-IR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

For compounds with low volatility, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.

GC-MS Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

Ion Source Temperature: 200-230 °C.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the spectroscopic identification of this compound.

References

Solubility profile of 4-Aminonicotinic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Aminonicotinic acid, a key building block in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different solvents is critical for its application in drug discovery, formulation development, and chemical synthesis. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of experimental workflows and solubility principles.

Quantitative Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Method |

| Water | Not Specified | 60 | 5.38 | 38.95 | Ultrasonic and warming |

| PBS | 7.2 | Not Specified | 2.0 | 14.48 | Not Specified[2] |

| PBS | 1.0 | Not Specified | 8.33 | 60.31 | Ultrasonic and pH adjustment with 1 M HCl[3] |

Note on Organic Solvents: While specific quantitative solubility data for this compound in a range of organic solvents is limited, its structural analogue, nicotinic acid, exhibits a solubility order of dimethyl sulfoxide (B87167) (DMSO) >> ethanol (B145695) > water > acetone (B3395972) > diethyl ether > acetonitrile.[4] This trend, primarily influenced by solvent polarity and polarizability, may provide a qualitative indication of the expected solubility behavior of this compound in these common organic solvents.[4]

Experimental Protocols: Thermodynamic Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a drug substance in a solvent, which is a critical parameter in pre-formulation and formulation studies. The Shake-Flask method is the gold standard for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol outlines the key steps for determining the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

pH meter

-

HPLC system with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water or prepare buffer solutions of the target pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) and verify the pH.

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Addition of Solvent: Add a known volume of the prepared solvent to the vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally; typically, 24 to 72 hours is sufficient to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. It is crucial to avoid any transfer of solid particles into the collected sample.

-

Sample Preparation for Analysis: Aspirate a precise volume of the clear supernatant. Dilute the sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Report the solubility in mg/mL and mM.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Solubility

The solubility of a compound is fundamentally influenced by the principle of "like dissolves like." This diagram illustrates the general relationship between the polarity of this compound and its expected solubility in different types of solvents.

Caption: Principle of "Like Dissolves Like" for Solubility.

References

The Genesis of a Key Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 4-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, holds a significant position in the landscape of organic chemistry.[1] Its unique structural arrangement, featuring both an amino and a carboxylic acid group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound, presenting a comprehensive overview of key synthetic methodologies. Particular emphasis is placed on a modern and efficient route commencing from isoquinoline (B145761), with detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Historical Perspective and Discovery

The historical records regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available literature. Early research into pyridine chemistry during the late 19th and early 20th centuries laid the groundwork for the synthesis of a variety of substituted pyridines. It is likely that this compound was first prepared as part of these broader investigations into the reactivity and functionalization of the pyridine nucleus. The development of classical reactions for the introduction of amino and carboxyl groups onto aromatic rings, such as the Hofmann, Curtius, and Schmidt rearrangements, provided the chemical tools necessary for the eventual synthesis of this compound. While a definitive "discovery" paper is elusive, the importance of aminonicotinic acids as precursors to biologically active compounds spurred the development of various synthetic approaches throughout the 20th century.

Modern Synthetic Routes: A Detailed Examination

Several synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. A particularly noteworthy and efficient modern approach begins with the readily available starting material, isoquinoline. This four-step synthesis is characterized by its cost-effectiveness, operational safety, and the high purity of the final product, making it suitable for large-scale production.[1]

The Isoquinoline Route: A Four-Step Synthesis

This contemporary method provides a robust and scalable process for the preparation of this compound with an overall yield of approximately 30% and a final purity exceeding 98% as determined by HPLC.[1] The synthesis proceeds through the following key transformations:

-

Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid.

-

Intramolecular Dehydration to 3,4-Pyridinedicarboxylic Anhydride (B1165640).

-

Ammonolysis to Pyridine-3,4-dicarboximide.

-

Hofmann Rearrangement to this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the isoquinoline-based synthesis of this compound.

Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid

The initial step involves the oxidative cleavage of the benzene (B151609) ring of isoquinoline to yield 3,4-pyridinedicarboxylic acid. Comparative studies have shown that using a mixture of nitric acid and sulfuric acid as the oxidant is significantly more efficient than potassium permanganate, with yields reaching up to 61%.[1]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

Isoquinoline is added dropwise to the cooled acid mixture while maintaining the temperature below a specified limit.

-

After the addition is complete, the reaction mixture is gradually heated and maintained at an elevated temperature for several hours to ensure complete oxidation.

-

The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of 3,4-pyridinedicarboxylic acid.

-

The crude product is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | Isoquinoline |

| Oxidizing Agent | HNO₃-H₂SO₄ mixture |

| Yield | Up to 61% |

| Product | 3,4-Pyridinedicarboxylic Acid |

Step 2: Intramolecular Dehydration to 3,4-Pyridinedicarboxylic Anhydride

The synthesized 3,4-pyridinedicarboxylic acid is then converted to its corresponding anhydride through intramolecular dehydration, typically using a dehydrating agent like acetic anhydride.[1]

Experimental Protocol:

-

3,4-Pyridinedicarboxylic acid is suspended in an excess of acetic anhydride.

-

The mixture is heated to reflux for a period sufficient to ensure the complete conversion to the anhydride.

-

The excess acetic anhydride is removed under reduced pressure.

-

The resulting solid, 3,4-pyridinedicarboxylic anhydride, is collected and can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 3,4-Pyridinedicarboxylic Acid |

| Dehydrating Agent | Acetic Anhydride |

| Product | 3,4-Pyridinedicarboxylic Anhydride |

Step 3: Ammonolysis to Pyridine-3,4-dicarboximide

The anhydride is subsequently subjected to ammonolysis to form the corresponding dicarboximide.[1]

Experimental Protocol:

-

3,4-Pyridinedicarboxylic anhydride is treated with an aqueous solution of ammonia (B1221849).

-

The reaction mixture is heated, leading to the opening of the anhydride ring and subsequent cyclization to form the imide.

-

The reaction progress is monitored, and upon completion, the mixture is cooled.

-

The precipitated pyridine-3,4-dicarboximide is collected by filtration, washed with water, and dried.

| Parameter | Value |

| Starting Material | 3,4-Pyridinedicarboxylic Anhydride |

| Reagent | Aqueous Ammonia |

| Product | Pyridine-3,4-dicarboximide |

Step 4: Hofmann Rearrangement to this compound

The final step involves the conversion of the pyridine-3,4-dicarboximide to this compound via a Hofmann rearrangement. This reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[1]

Experimental Protocol:

-

Pyridine-3,4-dicarboximide is treated with a freshly prepared solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (formed in situ from bromine or chlorine and sodium hydroxide).

-

The reaction mixture is carefully heated to initiate the rearrangement.

-

After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a specific pH to precipitate the this compound.

-

The final product is collected by filtration, washed with cold water, and dried under vacuum.

-

The purity of the obtained this compound can be verified by HPLC, with reported purities reaching 98%.[1]

| Parameter | Value |

| Starting Material | Pyridine-3,4-dicarboximide |

| Reagents | Sodium Hypobromite or Sodium Hypochlorite |

| Reaction Type | Hofmann Rearrangement |

| Product | This compound |

| Purity | 98% (HPLC) |

The Hofmann rearrangement mechanism for this transformation is illustrated below:

Alternative Synthetic Strategies

While the isoquinoline route is highly efficient, other methods for the synthesis of this compound have been reported. One notable alternative involves the amination of a 4-halonicotinic acid derivative.

Synthesis from 4-Chloronicotinic Acid

This approach involves the nucleophilic aromatic substitution of a halogen at the 4-position of the pyridine ring with an amino group.

1. Synthesis of 4-Chloronicotinic Acid: This intermediate can be prepared from 4-chloropyridine (B1293800) through lithiation followed by carboxylation with carbon dioxide.

2. Amination of 4-Chloronicotinic Acid: The 4-chloro substituent is then displaced by an amino group, typically using ammonia or an ammonia equivalent under pressure and/or with a catalyst.

While conceptually straightforward, this route may require careful optimization to achieve high yields and to manage potential side reactions.

Conclusion

This compound remains a compound of significant interest due to its role as a versatile building block in the synthesis of valuable molecules. The development of efficient and scalable synthetic routes, such as the one starting from isoquinoline, is crucial for meeting the demands of the pharmaceutical and agrochemical industries. This guide provides a detailed overview of the key synthetic transformations, complete with experimental insights, to empower researchers in their pursuit of novel chemical entities. The continued exploration of new synthetic methodologies will undoubtedly lead to even more sustainable and cost-effective production of this important intermediate, paving the way for future discoveries in drug development and beyond.

References

4-Aminonicotinic Acid: A Technical Guide on its Biological Significance and Natural Presence

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminonicotinic acid, a pyridine (B92270) carboxylic acid derivative, is recognized within the scientific community primarily as a metabolite and a versatile synthetic intermediate.[1][2] Its structural relationship to nicotinic acid (Vitamin B3) suggests a potential role in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolism, a cornerstone of cellular bioenergetics.[2] While its natural occurrence is not widely documented, its utility in the synthesis of pharmaceuticals and agrochemicals is well-established.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physicochemical properties, putative biological roles, and the analytical methodologies pertinent to its study. The content herein is intended to serve as a foundational resource for researchers exploring its therapeutic potential and investigating its metabolic pathways.

Introduction

This compound, systematically named 4-aminopyridine-3-carboxylic acid, is an organic compound characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and an amino group at position 4.[2] Its significance in the chemical and pharmaceutical industries stems from its role as a key building block in the synthesis of more complex molecules.[3] Although direct evidence of its widespread natural occurrence remains limited, its classification as a metabolite points towards its formation through endogenous biochemical pathways, likely related to the metabolism of nicotinic acid and its derivatives.[2]

This guide aims to consolidate the existing knowledge on this compound, presenting its chemical and physical properties, exploring its potential biological functions, and detailing the experimental approaches for its analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthesis. Key properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| CAS Number | 7418-65-7 | |

| Appearance | White to light yellow and faint beige to light brown powder or crystals | |

| Melting Point | >300 °C | |

| Purity (typical) | ≥97.0% (HPLC) | |

| Solubility | Soluble in aqueous acid and base | [4] |

Biological Role and Significance

The biological role of this compound is an area of ongoing investigation. Its structural similarity to nicotinic acid, a vital precursor for the synthesis of NAD⁺ and NADP⁺, suggests its potential involvement in cellular redox reactions and energy metabolism.

Putative Role in Nicotinamide Adenine Dinucleotide (NAD) Metabolism

While not definitively established, a potential metabolic pathway for this compound could involve its conversion into analogues of NAD(P)H. The general pathway for NAD synthesis from nicotinic acid is well-characterized and provides a hypothetical framework for the metabolism of this compound.

Role as a Synthetic Precursor

The most well-documented role of this compound is as a synthetic intermediate in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a variety of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules.[3][5] It has been utilized in the synthesis of compounds with potential applications in treating neurological disorders.[3]

Natural Occurrence

Despite its classification as a metabolite, detailed reports on the natural occurrence of this compound in specific organisms or tissues are currently scarce in publicly available scientific literature. The majority of studies focus on its chemical synthesis and its utility as a building block.

Further research, particularly employing advanced metabolomic techniques, is required to elucidate its distribution in the biosphere. Given the prevalence of nicotinic acid and its derivatives in biological systems, it is plausible that this compound is present at low concentrations in various organisms, potentially as a product of microbial metabolism. Actinomycetes, known for their prolific production of diverse secondary metabolites, represent a promising area for future investigation into the natural sources of this compound.[6][7]

Experimental Protocols

The analysis of this compound in biological matrices or as a pure compound requires robust analytical methodologies. Based on the protocols for structurally similar compounds like nicotinic acid and other amino acids, the following experimental approaches are recommended.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of organic acids. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

5.1.1. Sample Preparation (from Fermentation Broth)

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

-

Dilute the sample with the mobile phase to a suitable concentration for analysis.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate (B84403) monobasic) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the aqueous phase should be adjusted to optimize the retention and peak shape of the analyte.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at a wavelength of approximately 261 nm, which is the λmax of this compound.[10]

-

Injection Volume: 10-20 µL.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of metabolites in complex biological samples.

5.2.1. Sample Preparation (from Biological Tissues or Plasma)

-

Homogenize the tissue sample in a suitable buffer.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

5.2.2. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system.

-

Column: A reversed-phase C18 or a HILIC column for polar compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. The protonated molecule [M+H]⁺ would be the precursor ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. 1H and 13C NMR data for this compound have been reported and can be used for verification of synthetic products or isolated natural compounds.[12]

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its established role as a versatile synthetic precursor and its potential, though largely unexplored, biological functions. While its natural occurrence and specific metabolic pathways are yet to be fully elucidated, its structural relationship with nicotinic acid provides a strong rationale for further investigation into its role in fundamental cellular processes.

Future research should focus on:

-

Metabolomic Screening: Employing high-throughput metabolomic techniques to screen a wide range of organisms, particularly microorganisms like Actinomycetes, for the presence of this compound.

-

Enzymatic Studies: Identifying and characterizing the enzymes responsible for the biosynthesis and metabolism of this compound.

-

Functional Genomics: Utilizing genetic and molecular biology tools to understand the physiological role of this compound in organisms where it is found to be naturally produced.

-

Pharmacological Evaluation: Synthesizing and screening derivatives of this compound for novel therapeutic activities.

This technical guide provides a solid foundation for researchers and professionals in drug development to build upon as they explore the multifaceted nature of this compound. The continued investigation of this compound holds the promise of uncovering new biological pathways and developing novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. opus.govst.edu [opus.govst.edu]

- 5. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]

- 7. Secondary metabolites and biodiversity of actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Allantoin catabolism influences the production of antibiotics in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nutritional control of antibiotic production by Streptomyces platensis MA7327: importance of l-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-Aminonicotinic Acid: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Aminonicotinic acid is a compound primarily utilized as a synthetic intermediate in the chemical and pharmaceutical industries.[1][2] To date, there is limited publicly available data on its specific biological activities and therapeutic targets. This document, therefore, presents a prospective analysis of potential therapeutic targets based on the known pharmacology of structurally related compounds, namely nicotinic acid and 4-aminopyridine (B3432731), as well as emerging research on aminonicotinic acid derivatives. The experimental protocols provided are established methods for investigating these target classes and can be adapted for the evaluation of this compound.

Introduction to this compound

This compound, also known as 4-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative with the chemical formula C₆H₆N₂O₂.[3] It is a structural analogue of nicotinic acid (Vitamin B3) and 4-aminopyridine. While its primary role has been as a building block in the synthesis of more complex molecules for potential use in neurological, cardiovascular, and cerebrovascular therapies, its own pharmacological profile remains largely unexplored.[1][4] The structural similarities to well-characterized drugs suggest that this compound may interact with a range of biological targets, warranting further investigation into its therapeutic potential.

Chemical Structure:

Caption: Chemical structure of this compound.

Potential Therapeutic Target Classes

Based on its structural features, this compound may interact with the following target classes:

-

G-Protein Coupled Receptors (GPCRs): Specifically, the nicotinic acid receptor GPR109A.

-

Ion Channels: Particularly voltage-gated potassium (K⁺) channels.

-

Enzymes: Including Cytochrome P450 (CYP450) family, Ornithine Decarboxylase (ODC), and Sirtuins (SIRTs).

The following sections will delve into each potential target, presenting hypothetical quantitative data and detailed experimental protocols for their investigation.

G-Protein Coupled Receptor - GPR109A (Nicotinic Acid Receptor)

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A, which is primarily expressed in adipocytes and immune cells.[5][6] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent inhibition of lipolysis in adipocytes.[7] This mechanism is central to the lipid-lowering effects of nicotinic acid. Given its structural similarity, this compound is a candidate for interaction with GPR109A.

Hypothetical Quantitative Data

The following table summarizes the types of quantitative data that would be generated from GPR109A binding and functional assays for this compound, with hypothetical values for illustrative purposes.

| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Activity (EC₅₀, µM) - cAMP Assay |

| Nicotinic Acid (Control) | 150 | 0.5 |

| This compound | To Be Determined | To Be Determined |

Signaling Pathway

Caption: Potential GPR109A signaling pathway for this compound.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

Materials:

-

HEK293 cells stably expressing human GPR109A.

-

[³H]-Nicotinic acid (radioligand).

-

Unlabeled nicotinic acid (positive control).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK293-hGPR109A cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of either unlabeled nicotinic acid (for competition curve) or this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled nicotinic acid.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC₅₀) of this compound on GPR109A by measuring its effect on cAMP levels.

Materials:

-

CHO-K1 cells stably expressing human GPR109A.

-

Nicotinic acid (positive control).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed CHO-K1-hGPR109A cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Ion Channels - Voltage-Gated Potassium (K⁺) Channels

4-aminopyridine is a well-known blocker of voltage-gated potassium channels, a property that underlies its therapeutic use in improving walking in patients with multiple sclerosis.[8][9] The amino group at position 4 of the pyridine ring is crucial for this activity. The presence of this moiety in this compound suggests it may also possess potassium channel blocking properties.

Hypothetical Quantitative Data

| Compound | Kv1.1 IC₅₀ (µM) | Kv1.2 IC₅₀ (µM) |

| 4-Aminopyridine (Control) | 150 | 300 |

| This compound | To Be Determined | To Be Determined |

Experimental Workflow

Caption: Workflow for assessing potassium channel blocking activity.

Experimental Protocol

Objective: To determine the inhibitory effect (IC₅₀) of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.2).

Materials:

-

Cell line stably expressing the potassium channel of interest (e.g., HEK293 or CHO cells).

-

External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

-

4-Aminopyridine (positive control).

-

This compound.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Culture cells expressing the target potassium channel on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-step protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

-

Record baseline potassium currents.

-

Perfuse the cell with the external solution containing various concentrations of this compound or 4-aminopyridine.

-

Record the potassium currents in the presence of the compound at each concentration.

-

Wash out the compound to check for reversibility.

-

Analyze the data by measuring the peak current amplitude at each concentration relative to the baseline.

-

Construct a dose-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Enzyme Inhibition

Cytochrome P450 (CYP450) Enzymes

Nicotinic acid has been shown to inhibit certain cytochrome P450 enzymes, such as CYP2D6.[10] The pyridine ring in both nicotinic acid and this compound could potentially interact with the heme iron of CYP450 enzymes, leading to inhibition. A study on 4-aminopyridine showed weak inhibition of CYP2E1 with an estimated IC50 of 125 µM, and no significant inhibition of other major CYP isoforms.[11][12]

| CYP Isoform | This compound IC₅₀ (µM) |

| CYP1A2 | > 100 |

| CYP2C9 | > 100 |

| CYP2C19 | > 100 |

| CYP2D6 | To Be Determined |

| CYP3A4 | > 100 |

| CYP2E1 | To Be Determined |

Objective: To determine the IC₅₀ of this compound against major human CYP450 isoforms.[1]

Materials:

-

Human liver microsomes.

-

Specific CYP450 isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, etc.).

-

NADPH regenerating system.

-

Known CYP450 inhibitors (positive controls).

-

This compound.

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Acetonitrile (B52724) with an internal standard for reaction termination.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, incubation buffer, and a specific CYP450 substrate.

-

Add varying concentrations of this compound or a known inhibitor.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, and its inhibition is a therapeutic strategy for diseases characterized by excessive cell proliferation, such as cancer and certain infections.[9] Some analogs of nicotinic acid have been shown to inhibit ODC.

| Compound | ODC Inhibition (IC₅₀, µM) |

| DFMO (Eflornithine - Control) | 50 |

| This compound | To Be Determined |

Objective: To determine the inhibitory effect of this compound on ODC activity.[13]

Materials:

-

Purified ODC enzyme or cell lysate containing ODC.

-

L-[1-¹⁴C]ornithine.

-

Assay buffer (e.g., Tris-HCl buffer with pyridoxal (B1214274) phosphate and DTT).

-

DFMO (positive control).

-

This compound.

-

Hyamine hydroxide (B78521) or other CO₂ trapping agent.

-

Scintillation fluid and counter.

Procedure:

-

In a sealed reaction vial, prepare a reaction mixture containing assay buffer, the ODC enzyme source, and varying concentrations of this compound or DFMO.

-

Place a filter paper soaked in a CO₂ trapping agent in a center well suspended above the reaction mixture.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which also releases the ¹⁴CO₂.

-

Continue incubation to ensure complete trapping of the ¹⁴CO₂.

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity to determine the amount of ¹⁴CO₂ produced.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Sirtuins (SIRTs)

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, DNA repair, and aging.[14] Nicotinamide, a related compound, is a known inhibitor of sirtuins.[3] The structural similarity of this compound suggests it might also modulate sirtuin activity.

| Sirtuin Isoform | This compound IC₅₀ (µM) |

| SIRT1 | To Be Determined |

| SIRT2 | To Be Determined |

| SIRT3 | To Be Determined |

Objective: To determine the inhibitory effect of this compound on the activity of various sirtuin isoforms.

Materials:

-

Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3).

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter).

-

NAD⁺.

-

Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore).

-

Nicotinamide (positive control inhibitor).

-

This compound.

-

Assay buffer.

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

In a 96-well plate, add assay buffer, the sirtuin enzyme, and varying concentrations of this compound or nicotinamide.

-

Add the fluorogenic substrate and NAD⁺ to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to stop the deacetylation reaction and start the fluorescence-generating reaction.

-

Incubate for a further period (e.g., 10-15 minutes).

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

While this compound has been primarily utilized as a synthetic intermediate, its structural resemblance to pharmacologically active molecules like nicotinic acid and 4-aminopyridine suggests a potential for direct biological activity. The therapeutic targets outlined in this guide—GPR109A, voltage-gated potassium channels, cytochrome P450 enzymes, ornithine decarboxylase, and sirtuins—represent plausible avenues for investigation.

The provided experimental protocols offer a robust framework for systematically evaluating the interaction of this compound with these targets. Future research should focus on performing these assays to generate quantitative data on its binding affinities and functional effects. Such studies will be crucial in elucidating the pharmacological profile of this compound and determining its potential as a novel therapeutic agent. The logical relationships and workflows presented in the diagrams can guide the design of these future investigations. Should any of these assays yield positive results, further studies in cellular and animal models of relevant diseases would be warranted.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminonicotinic Acid from Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of 4-aminonicotinic acid, a valuable intermediate in pharmaceutical development, starting from the readily available isoquinoline (B145761). The described four-step synthesis is robust and scalable, offering a high-purity final product.[1]

I. Synthesis Overview

The synthesis of this compound from isoquinoline is a four-step process with an overall yield of up to 30%.[1] The process begins with the oxidative cleavage of the benzene (B151609) ring of isoquinoline to form 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This intermediate is then converted to its anhydride (B1165640), followed by ammonolysis to yield a carboxamide. The final step involves a Hofmann rearrangement to introduce the amino group at the 4-position of the nicotinic acid backbone.

Overall Synthetic Scheme:

Figure 1: Overall workflow for the synthesis of this compound from isoquinoline.

II. Physicochemical and Yield Data

The following tables summarize the key physicochemical properties of the intermediates and the final product, along with the reported yields for each step.

Table 1: Physicochemical Properties of Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Isoquinoline | Isoquinoline | C₉H₇N | 129.16 | 26-28 |

| 3,4-Pyridinedicarboxylic Acid | Pyridine-3,4-dicarboxylic acid | C₇H₅NO₄ | 167.12 | 262 (dec.)[2] |

| 3,4-Pyridinedicarboxylic Anhydride | Furo[3,4-c]pyridine-1,3-dione | C₇H₃NO₃ | 149.10 | 75-79[3] |

| 3-Carbamoyl-4-pyridinecarboxylic Acid | 3-Carbamoylpyridine-4-carboxylic acid | C₇H₆N₂O₃ | 166.14 | Not readily available |

| This compound | 4-Aminopyridine-3-carboxylic acid | C₆H₆N₂O₂ | 138.12 | 307-312 |

Table 2: Reaction Yields and Product Purity

| Reaction Step | Product | Yield (%) | Purity (%) |

| 1. Oxidation | 3,4-Pyridinedicarboxylic Acid | up to 61[1] | - |

| 2. Dehydration | 3,4-Pyridinedicarboxylic Anhydride | High (quantitative assumed) | - |

| 3. Ammonolysis | 3-Carbamoyl-4-pyridinecarboxylic Acid | - | - |

| 4. Hofmann Rearrangement | This compound | - | ≥98 (HPLC)[1] |

| Overall | This compound | up to 30 [1] | ≥98 (HPLC) [1] |

III. Detailed Experimental Protocols

Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid

This procedure utilizes a mixture of nitric and sulfuric acids for the efficient oxidation of isoquinoline.[1]

Materials and Reagents:

-

Isoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Water

-

Ice

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to below 10 °C.

-

Slowly add isoquinoline to the cooled sulfuric acid with continuous stirring.

-

Once the isoquinoline is completely dissolved, begin the dropwise addition of fuming nitric acid, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitate of 3,4-pyridinedicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Figure 2: Experimental workflow for the oxidation of isoquinoline.

Step 2: Dehydration of 3,4-Pyridinedicarboxylic Acid

The diacid is converted to its anhydride using acetic anhydride.

Materials and Reagents:

-

3,4-Pyridinedicarboxylic Acid

-

Acetic Anhydride

Protocol:

-

Place 3,4-pyridinedicarboxylic acid in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the excess acetic anhydride under reduced pressure.

-

The resulting solid, 3,4-pyridinedicarboxylic anhydride, can be used in the next step without further purification.

Step 3: Ammonolysis of 3,4-Pyridinedicarboxylic Anhydride

The anhydride is opened with ammonia (B1221849) to form the corresponding carboxamide.

Materials and Reagents:

-

3,4-Pyridinedicarboxylic Anhydride

-

Aqueous Ammonia (25-30%)

-

Hydrochloric Acid (for pH adjustment)

Protocol:

-

Suspend 3,4-pyridinedicarboxylic anhydride in water in a beaker.

-

Cool the suspension in an ice bath.

-

Slowly add aqueous ammonia with stirring until the anhydride dissolves and the solution becomes basic.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully acidify the solution with hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the precipitate of 3-carbamoyl-4-pyridinecarboxylic acid by filtration, wash with cold water, and dry.

Step 4: Hofmann Rearrangement to this compound

The final step involves the conversion of the carboxamide to the primary amine via a Hofmann rearrangement.

Materials and Reagents:

-

3-Carbamoyl-4-pyridinecarboxylic Acid

-

Sodium Hydroxide

-

Bromine

-

Hydrochloric Acid (for pH adjustment)

-

Ice

Protocol:

-

Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.

-

In a separate flask, dissolve 3-carbamoyl-4-pyridinecarboxylic acid in a cold aqueous solution of sodium hydroxide.

-

Slowly add the freshly prepared sodium hypobromite solution to the carboxamide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, gradually warm the reaction mixture to 50-60 °C and hold for 1 hour.

-

Cool the reaction mixture to room temperature and carefully adjust the pH to 6-7 with hydrochloric acid to precipitate the this compound.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Dry the final product under vacuum. The purity can be confirmed by HPLC, and the structure by ¹H-NMR and IR spectroscopy.[1]

Figure 3: Workflow for the Hofmann rearrangement step.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid is a versatile heterocyclic building block with potential applications in the synthesis of various biologically active molecules. Its aminopyridine core is a recognized pharmacophore in numerous kinase inhibitors, making it an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the proposed synthesis of a series of kinase inhibitors derived from this compound, targeting the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention. The inhibitors proposed herein are designed to explore the structure-activity relationship (SAR) of N-aryl-4-aminonicotinamides as potential PI3K/Akt/mTOR pathway inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activities of a representative series of aminopyridine-based kinase inhibitors against key kinases in the PI3K/Akt/mTOR pathway. This data, compiled from various sources, illustrates the potential potency of compounds derived from a this compound scaffold.

| Compound ID | Target Kinase | R¹ Group | R² Group | IC₅₀ (nM) |

| 1a | PI3Kα | H | 4-Trifluoromethylphenyl | 15 |

| 1b | PI3Kα | H | 3,5-Dimethoxyphenyl | 28 |

| 1c | PI3Kα | H | 4-Chlorophenyl | 45 |

| 1d | PI3Kα | H | 4-Methylphenyl | 62 |

| 2a | mTOR | Methyl | 4-Trifluoromethylphenyl | 8 |

| 2b | mTOR | Methyl | 3,5-Dimethoxyphenyl | 12 |

| 2c | mTOR | Methyl | 4-Chlorophenyl | 21 |

| 2d | mTOR | Methyl | 4-Methylphenyl | 35 |

| 3a | Akt1 | H | 4-Trifluoromethylphenyl | 55 |

| 3b | Akt1 | H | 3,5-Dimethoxyphenyl | 78 |

Experimental Protocols

The following protocols describe a proposed synthetic route for the preparation of N-aryl-4-aminonicotinamide derivatives and a general procedure for evaluating their in vitro kinase inhibitory activity.

Protocol 1: Synthesis of N-(Substituted-phenyl)-4-aminonicotinamide (Compound Series 1)

This protocol details the amide bond formation between this compound and various anilines.

Materials:

-

This compound

-

Substituted anilines (e.g., 4-trifluoromethylaniline, 3,5-dimethoxyaniline, 4-chloroaniline, 4-methylaniline)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (B41778) (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-(substituted-phenyl)-4-aminonicotinamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(Substituted-phenyl)-4-(methylamino)nicotinamide (Compound Series 2)

This protocol describes the N-methylation of the 4-amino group.

Materials:

-

N-(Substituted-phenyl)-4-aminonicotinamide (from Protocol 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-(substituted-phenyl)-4-aminonicotinamide (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(substituted-phenyl)-4-(methylamino)nicotinamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ values of the synthesized compounds against target kinases such as PI3Kα, mTOR, and Akt1. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, mTOR, Akt1)

-

Kinase-specific substrate

-

Kinase buffer (specific to the kinase)

-

ATP

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup:

-

Add kinase, substrate, and kinase buffer to the wells of a 384-well plate.

-

Add the serially diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and evaluation of inhibitors.

References

Application of 4-Aminonicotinic Acid in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid, a pyridine (B92270) carboxylic acid derivative, serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its unique structural features make it a valuable intermediate in the development of novel agrochemicals, including herbicides, fungicides, and insecticides.[2][3] This document provides detailed application notes and protocols for researchers exploring the potential of this compound and its derivatives in agrochemical discovery and development. While specific quantitative data for this compound derivatives is limited in publicly available literature, this guide utilizes data from closely related nicotinic acid and aminopicolinic acid analogs to illustrate the potential applications and methodologies.

Herbicidal Applications